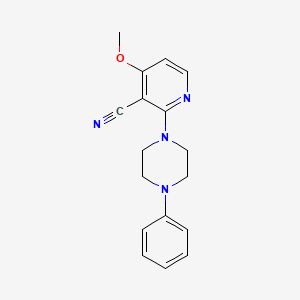
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H18N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a pyridine ring with a carbonitrile group.
準備方法
The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxypyridine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality .
化学反応の分析
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficiency is a key factor .
類似化合物との比較
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound has a similar structure but includes a thiophene ring, which may confer different chemical and biological properties.
4-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile:
生物活性
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
- Antitumor Activity : Several studies have evaluated its cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Antitumor Activity
Recent investigations have demonstrated that this compound possesses significant antitumor properties. Below is a summary of key findings:
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
- The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values indicating potent inhibition of cell proliferation.
- Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|-----------|------------|-----------|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Flow cytometry analysis confirmed increased caspase-3 activity in treated cells.
-
Comparative Studies :
- When compared with standard chemotherapeutics like doxorubicin, this compound showed comparable or enhanced efficacy in certain cell lines, suggesting its potential as an alternative treatment option.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents positions it as a candidate for neurological research.
Neurotransmitter Interaction
Research indicates that it may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
- Receptor Binding Studies :
- Binding affinity assays revealed significant interaction with serotonin receptors, which may correlate with antidepressant-like effects.
- Animal Models :
- Behavioral studies in rodent models demonstrated anxiolytic effects, further supporting its potential use in treating anxiety disorders.
特性
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPZJYJZIAFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














